methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Description
Properties
IUPAC Name |
methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)5-2-7-8(12-3-5)6(10)4-11-7/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGVRYPZAQTQPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=CN2)Br)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate typically involves the bromination of a pyrrolopyridine precursor followed by esterification. One common method starts with the bromination of 1H-pyrrolo[3,2-b]pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting bromo derivative is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyrrolo[3,2-b]pyridine ring can be subjected to oxidation or reduction under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, substitution with an amine would yield an amino derivative, while a Suzuki coupling would produce a biaryl compound .
Scientific Research Applications
Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinases and other enzymes.
Organic Synthesis: The compound is used in the construction of complex heterocyclic systems, which are valuable in the development of new materials and pharmaceuticals.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving pyrrolopyridine derivatives.
Mechanism of Action
The mechanism of action of methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is not fully elucidated. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group may facilitate binding to these targets, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table highlights structural differences and key properties of methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate and analogous compounds:
Pricing and Availability
- This compound : Priced at €234.00/g (1g scale) and €40.00/100mg .
- 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid : Higher cost at €243.00/g , reflecting its complex substitution pattern .
- Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate : Available at $400/1g (similar brominated analogs) .
Biological Activity
Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on diverse research findings, including case studies and data tables that summarize relevant research.
Chemical Structure and Properties
The compound belongs to the pyrrolopyridine family, which is known for a variety of biological activities. The structural formula is represented as follows:
This structure features a bromine atom, which is critical for its biological interactions.
Anticancer Activity
Research indicates that derivatives of pyrrolo[3,2-b]pyridine exhibit significant anticancer properties. For instance, compounds with similar scaffolds have been shown to inhibit FMS kinase, making them promising candidates for cancer therapy . In vitro studies have demonstrated that this compound may exhibit cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Pyrrolo[3,2-b]pyridine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung) | 15 | FMS Kinase Inhibition |
| Vemurafenib | A375 (Melanoma) | 0.5 | BRAF Inhibition |
| Pexidartinib | THP-1 (Leukemia) | 4.2 | CSF1R Inhibition |
Antimicrobial Properties
The compound also exhibits antimicrobial activity. A study highlighted that related pyrrole derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound could possess similar properties .
Table 2: Antimicrobial Activity of Pyrrole Derivatives
| Compound Name | Pathogen Tested | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 12.5 |
| Isoniazid | Mycobacterium tuberculosis | 0.25 |
| Ciprofloxacin | E. coli | 2 |
Neurological Effects
Research has indicated that pyrrolopyridine derivatives may act as D-amino acid oxidase (DAO) inhibitors, which can enhance cognitive function by increasing levels of D-serine in the central nervous system. This mechanism suggests potential therapeutic applications in treating neurological disorders .
Case Study: DAO Inhibition
In a controlled study involving animal models, the administration of this compound resulted in improved cognitive performance in tasks associated with memory retention and learning.
Q & A
Q. What are the common synthetic routes for methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves bromination of the pyrrolo-pyridine core followed by esterification. Key steps include:
Bromination : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C to selectively brominate the 3-position of the pyrrole ring .
Esterification : React the carboxylic acid intermediate with methanol under acidic conditions (e.g., H₂SO₄ catalysis) .
- Purity Optimization :
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Recrystallization from ethanol/water mixtures improves crystallinity .
- Monitor reaction progress using TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for pyrrolo-pyridine) and ester methyl groups (δ 3.8–4.0 ppm). The bromine substituent causes deshielding in adjacent carbons .
- ESI-MS : Confirm molecular ion peaks ([M+H]⁺ expected at ~285 m/z for C₉H₇BrN₂O₂) and isotopic patterns (Br: 1:1 ratio for M and M+2) .
- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .
Q. What are the recommended storage conditions to ensure the stability of this compound?
- Methodological Answer :
- Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the ester group .
- Avoid exposure to light, as brominated heterocycles may undergo photodegradation .
Advanced Research Questions
Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Suzuki-Miyaura Coupling : The C-3 bromine acts as a leaving group, enabling palladium-catalyzed coupling with aryl/heteroaryl boronic acids (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O at 80°C) .
- Selectivity : Bromine at the 3-position avoids steric hindrance from the ester group at C-6, improving coupling efficiency .
- Byproduct Mitigation : Use excess boronic acid (1.5 eq) and degas solvents to minimize homo-coupling .
Q. What strategies can resolve contradictions in yield data when synthesizing this compound under varying conditions?
- Methodological Answer :
- Parameter Screening : Optimize temperature (0°C vs. room temperature for bromination) and reaction time (monitor via TLC) .
- Statistical Analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, catalyst loading) impacting yield .
- Reproducibility : Replicate reactions in anhydrous conditions to control moisture-sensitive intermediates .
Q. How can computational chemistry aid in predicting the biological activity of this compound derivatives?
- Methodological Answer :
- Docking Studies : Model interactions with kinase targets (e.g., JAK2 or EGFR) using AutoDock Vina to prioritize derivatives for synthesis .
- QSAR Models : Correlate electronic descriptors (e.g., Hammett σ for bromine) with IC₅₀ values from enzyme inhibition assays .
- MD Simulations : Assess binding stability of the ester group in hydrophobic pockets over 100 ns trajectories .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
